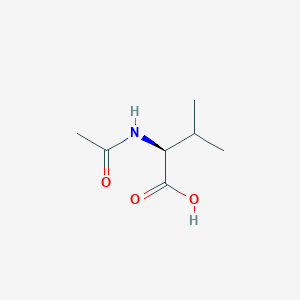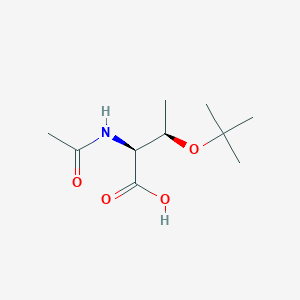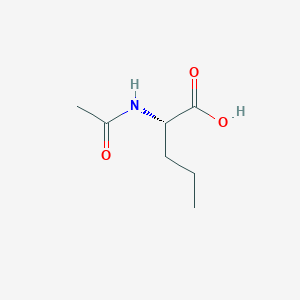
N-Acetyl-L-Valin
Übersicht
Beschreibung
Acetylvalin, auch bekannt als N-Acetylvalin, ist ein Derivat der Aminosäure Valin. Es ist eine biologisch verfügbare N-terminal gekappte Form der proteinogenen α-Aminosäure L-Valin. Diese Verbindung ist in verschiedenen biochemischen Prozessen von Bedeutung und findet Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin .
Wissenschaftliche Forschungsanwendungen
Acetylvalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen und Materialien verwendet.
Biologie: Acetylvalin spielt eine Rolle bei der Proteinsynthese und -degradation, was es wertvoll für Studien zur Proteinfunktion und zum Metabolismus macht.
Medizin: Forschungen zu Acetylvalin tragen zum Verständnis seiner potenziellen therapeutischen Anwendungen bei, insbesondere bei der Entwicklung von Medikamenten, die auf spezifische biochemische Pfade abzielen.
Industrie: Acetylvalin wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften verwendet
Wirkmechanismus
Der Wirkmechanismus von Acetylvalin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wird entweder durch direkte Synthese spezifischer N-Acetyltransferasen oder durch proteolytischen Abbau von N-acetylierten Proteinen durch spezifische Hydrolasen hergestellt . Diese Interaktionen spielen eine entscheidende Rolle in verschiedenen biochemischen Prozessen, einschließlich der Proteinsynthese und -degradation.
Wirkmechanismus
Target of Action
N-Acetyl-L-valine is a derivative of the branched-chain amino acid L-valine . The primary targets of N-Acetyl-L-valine are likely to be similar to those of L-valine, which include enzymes involved in the catabolism of branched-chain amino acids (BCAAs), such as branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKD) .
Mode of Action
It’s known that the first step in bcaa catabolism is a reversible transamination process in which the bcaas are converted to their branched-chain α-keto acids . As a derivative of L-valine, N-Acetyl-L-valine may interact with these enzymes and influence this process.
Biochemical Pathways
N-Acetyl-L-valine, as a derivative of L-valine, is likely to be involved in the metabolic pathways of BCAAs. The key enzyme in these pathways is the acetohydroxy acid synthase (AHAS), which catalyzes the condensation of two pyruvates to yield 2-acetolactate, leading to the biosynthesis of L-valine .
Result of Action
For instance, it may affect the regulation of protein synthesis through the mTOR signaling pathway .
Biochemische Analyse
Biochemical Properties
N-Acetyl-L-valine participates in the synthesis of proteins and peptides . It interacts with various enzymes and proteins, contributing to the regulation of metabolic processes .
Cellular Effects
N-Acetyl-L-valine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can affect the function of various types of cells and cellular processes .
Molecular Mechanism
At the molecular level, N-Acetyl-L-valine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-L-valine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetyl-L-valine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Acetyl-L-valine is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-L-valine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Acetyl-L-valine and its effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Acetylvalin kann durch direkte Synthese unter Verwendung spezifischer N-Acetyltransferasen oder durch proteolytischen Abbau von N-acetylierten Proteinen durch spezifische Hydrolasen synthetisiert werden . Ein bemerkenswerter Syntheseweg beinhaltet die Silylmethylierung von N-Acetylvalin mit dem ClCH₂SiMe₂Cl—(Me₃Si)₂NH-System, das ein 2-Silamorpholin-6-on-Derivat erzeugt. Dieses Derivat kann dann in wässrigem Ethanol hydrolysiert werden, um bis-Acetylvalin-haltiges Disiloxan zu ergeben .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Acetylvalin nicht ausführlich dokumentiert sind, beinhaltet der allgemeine Ansatz die Verwendung von N-Acetyltransferasen für die direkte Synthese oder den Abbau von N-acetylierten Proteinen. Diese Methoden sind skalierbar und können für die großtechnische Produktion angepasst werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acetylvalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Acetylvalin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Acetylvalin in seine reduzierten Formen umwandeln.
Substitution: Acetylvalin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Acetylvalin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und dem spezifischen Reaktionsweg.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Acetylvalin gebildet werden, umfassen seine Oxide, reduzierten Formen und substituierten Derivate. Diese Produkte haben vielfältige Anwendungen in der wissenschaftlichen Forschung und in industriellen Prozessen.
Vergleich Mit ähnlichen Verbindungen
Acetylvalin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-Acetyl-L-Valin: Ein L-Valin-Derivat mit ähnlichen Eigenschaften und Anwendungen.
N-Acetyl-DL-Valin: Ein racemisches Gemisch von N-Acetylvalin mit Anwendungen in Forschung und Industrie.
N-Acetyl-L-Leucin: Eine weitere N-acetylierte Aminosäure mit unterschiedlichen biochemischen Eigenschaften.
Die Einzigartigkeit von Acetylvalin liegt in seinen spezifischen Interaktionen mit N-Acetyltransferasen und Hydrolasen, was es wertvoll für Studien zur Proteinfunktion und zum Metabolismus macht .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJTAOFMMMOPX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914697 | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
37.1mg/mL at 25 °C | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96-81-1, 3067-19-4 | |
| Record name | Acetylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














